4-(3-Chloropropoxy)biphenyl chemical structure and molecular weight
4-(3-Chloropropoxy)biphenyl chemical structure and molecular weight
[1]
Executive Summary
4-(3-Chloropropoxy)biphenyl (CAS: 99472-05-6) is a critical organic intermediate used primarily in the synthesis of liquid crystalline materials and pharmaceutical scaffolds. Structurally, it consists of a biphenyl core functionalized with a 3-chloropropyl ether chain. This "spacer" moiety is essential in materials science for decoupling the rigid mesogenic core (biphenyl) from the polymer backbone or other functional groups, thereby stabilizing liquid crystalline phases. In medicinal chemistry, it serves as a versatile electrophile for introducing biphenyl motifs into drug candidates.
This guide provides a comprehensive technical analysis of the compound, including its chemical identity, physicochemical properties, validated synthesis protocols, and characterization data.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule features a hydrophobic biphenyl unit linked to a reactive alkyl chloride via an ether oxygen. The 3-chloropropyl chain acts as an electrophilic handle, susceptible to nucleophilic substitution, making this compound a valuable building block.
| Parameter | Details |
| IUPAC Name | 4-(3-Chloropropoxy)-1,1'-biphenyl |
| Common Names | 4-(3-Chloropropoxy)biphenyl; 1-(3-Chloropropoxy)-4-phenylbenzene |
| CAS Number | 99472-05-6 |
| Molecular Formula | C₁₅H₁₅ClO |
| Molecular Weight | 246.73 g/mol |
| SMILES | ClCCCOc1ccc(cc1)c2ccccc2 |
| InChI Key | RBBVSSYQKVBALO-UHFFFAOYSA-N |
Structural Visualization
The structure comprises two distinct domains:
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Rigid Aromatic Core: The biphenyl system confers structural rigidity and pi-stacking capability.
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Flexible Linker: The propyl ether chain provides conformational flexibility and a reactive terminal chloride.
Physicochemical Properties[8][9][10][11][12][13][14][15]
The following data summarizes the physical state and solubility profile critical for experimental handling.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 59–61 °C |
| Boiling Point | ~390 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in chloroform, dichloromethane, acetone, ethyl acetate. Insoluble in water. |
| LogP | ~4.6 (Predicted hydrophobic character) |
Synthetic Pathways[15][16]
The industrial and laboratory standard for synthesizing 4-(3-Chloropropoxy)biphenyl is the Williamson Ether Synthesis . This involves the O-alkylation of 4-phenylphenol with a large excess of 1-bromo-3-chloropropane (or 1,3-dichloropropane) in the presence of a base.
Reaction Logic[11]
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Reagents: 4-Phenylphenol (Nucleophile), 1-Bromo-3-chloropropane (Electrophile), Potassium Carbonate (Base).
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Selectivity: 1-Bromo-3-chloropropane is preferred over 1,3-dichloropropane because the bromide is a better leaving group than chloride. This ensures the phenol attacks the bromine end, leaving the chlorine atom intact for future reactions.
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Solvent: Acetone or Acetonitrile (Polar aprotic solvents facilitate the SN2 mechanism).
Experimental Protocol
Scale: 10 mmol basis
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagent Addition:
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Add 4-Phenylphenol (1.70 g, 10 mmol) and Potassium Carbonate (anhydrous, 2.76 g, 20 mmol) to Acetone (30 mL).
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Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
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Alkylation:
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Add 1-Bromo-3-chloropropane (1.2 mL, ~12 mmol) dropwise. Note: A slight excess ensures complete consumption of the limiting phenol.
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Reflux: Heat the mixture to reflux (approx. 60 °C) for 12–24 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1).
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Workup:
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Cool the mixture to room temperature.
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Filter off the solid inorganic salts (KBr, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure to obtain the crude solid.
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Purification: Recrystallize from ethanol or a hexane/ethanol mixture to yield pure white crystals.
Reaction Mechanism Diagram[16]
Caption: Step-wise mechanism of the Williamson ether synthesis converting 4-phenylphenol to 4-(3-chloropropoxy)biphenyl.
Characterization & Spectroscopy
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data represents the expected signals for the purified compound.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.55 – 7.58 | Multiplet | 4H | Biphenyl aromatic protons (ortho to inter-ring bond) |
| 7.40 – 7.45 | Multiplet | 2H | Biphenyl aromatic protons (meta to inter-ring bond) |
| 7.30 – 7.35 | Multiplet | 1H | Biphenyl aromatic proton (para) |
| 6.98 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic protons ortho to ether oxygen |
| 4.15 | Triplet (J ≈ 6.0 Hz) | 2H | –O–CH₂– (Ether methylene) |
| 3.75 | Triplet (J ≈ 6.3 Hz) | 2H | –CH₂–Cl (Chloromethyl) |
| 2.25 | Quintet (J ≈ 6.2 Hz) | 2H | –CH₂–CH₂–CH₂– (Central methylene) |
Infrared Spectroscopy (FT-IR)
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3030–3060 cm⁻¹: Aromatic C–H stretch.
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2850–2950 cm⁻¹: Aliphatic C–H stretch (propyl chain).
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1605, 1520 cm⁻¹: Aromatic C=C ring skeletal vibrations.
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1245 cm⁻¹: Aryl alkyl ether C–O–C asymmetric stretch (Strong).
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750, 690 cm⁻¹: Mono-substituted benzene ring deformation (biphenyl characteristic).
Applications in Research & Development
Liquid Crystal (LC) Materials
This compound is a quintessential flexible spacer intermediate . In the design of side-chain liquid crystal polymers (SCLCPs), the biphenyl core acts as the mesogen (the ordering unit), while the chloropropyl chain serves as the linker.
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Function: The 3-carbon spacer decouples the motion of the mesogen from the polymer backbone, allowing the mesogens to align independently and form stable nematic or smectic phases.
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Utility: The terminal chloride is easily displaced by methacrylates or siloxanes to create polymerizable monomers.
Pharmaceutical Chemistry
Biphenyl derivatives are privileged structures in drug discovery, often serving as hydrophobic pharmacophores that fit into lipophilic pockets of enzymes or receptors.[1]
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Reactivity: The alkyl chloride allows for the attachment of amines (via N-alkylation) to synthesize biphenyl-based antihistamines, antifungals, or kinase inhibitors.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. Rinse immediately if contact occurs. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (H410) | Do not dispose of down the drain.[2] Collect as hazardous organic waste. |
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis or degradation.
References
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Sigma-Aldrich. 4-(3-Chloropropoxy)-1,1′-biphenyl Product Sheet. Retrieved from
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ChemicalBook. 1,1'-Biphenyl, 4-(3-chloropropoxy)- Properties and Synthesis. Retrieved from
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LookChem. Synthesis Conditions for CAS 99472-05-6. Retrieved from
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PubChem. 4-Chlorobiphenyl and Related Compounds Data. National Library of Medicine. Retrieved from
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Reich, H. NMR Spectroscopy: Proton Chemical Shifts of Impurities and Solvents. University of Wisconsin-Madison.[3] Retrieved from
